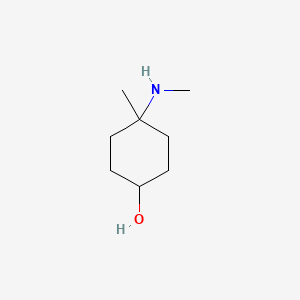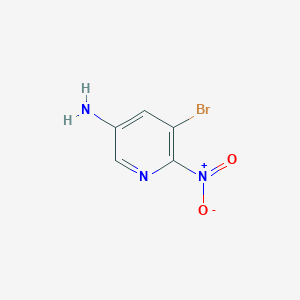
3-Amino-5-bromo-6-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-5-bromo-6-nitropyridine is a heterocyclic organic compound with the molecular formula C5H4BrN3O2 It is a derivative of pyridine, characterized by the presence of amino, bromo, and nitro substituents on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-bromo-6-nitropyridine typically involves multi-step organic reactions. One common method includes the nitration of 3-Amino-5-bromopyridine, followed by purification steps to isolate the desired product. The nitration reaction is usually carried out using nitric acid and sulfuric acid as reagents under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-5-bromo-6-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts to form carbon-carbon bonds.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Iron and hydrochloric acid, catalytic hydrogenation.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
Reduction: 3-Amino-5-bromo-6-aminopyridine.
Coupling: Various substituted pyridines depending on the boronic acid used.
Aplicaciones Científicas De Investigación
3-Amino-5-bromo-6-nitropyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Amino-5-bromo-6-nitropyridine and its derivatives often involves interactions with biological macromolecules such as enzymes and receptors. The presence of the amino, bromo, and nitro groups allows for various types of binding interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of target proteins and pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-3-bromo-5-nitropyridine
- 3-Amino-5-bromo-2-chloropyridine
- 5-Bromo-2-nitropyridine
Uniqueness
3-Amino-5-bromo-6-nitropyridine is unique due to the specific positioning of its substituents on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of amino, bromo, and nitro groups in this particular arrangement is less common compared to other substituted pyridines, making it a valuable compound for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C5H4BrN3O2 |
|---|---|
Peso molecular |
218.01 g/mol |
Nombre IUPAC |
5-bromo-6-nitropyridin-3-amine |
InChI |
InChI=1S/C5H4BrN3O2/c6-4-1-3(7)2-8-5(4)9(10)11/h1-2H,7H2 |
Clave InChI |
ZCHQIIFDUIWZAR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1Br)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


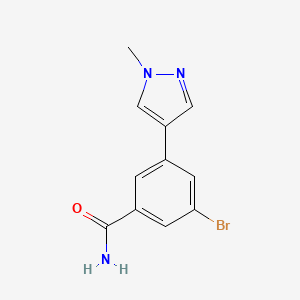
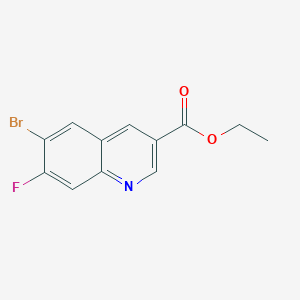
![7-Bromodibenzo[f,h]quinoxaline](/img/structure/B15338372.png)
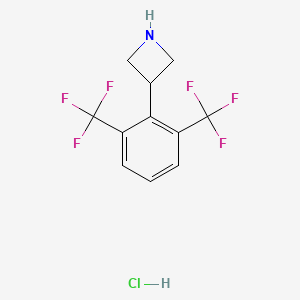
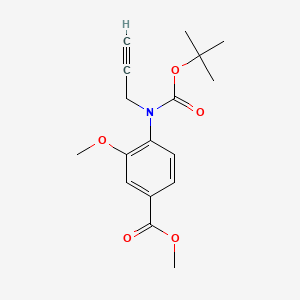
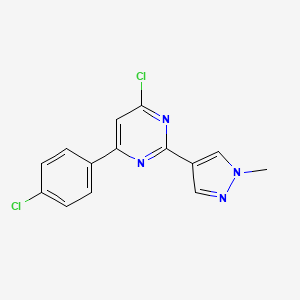
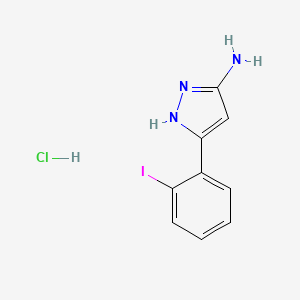
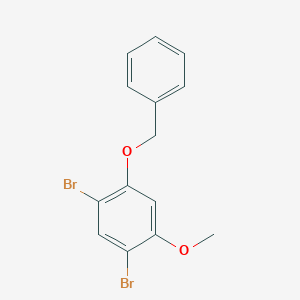
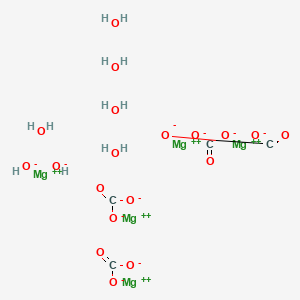
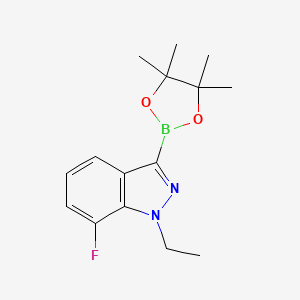

![7-Nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15338434.png)
